Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Crystal Engineering Solid-State Chemistry Materials Science

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS 14479-58-4), with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol , is a solid, α-cyanoacrylate derivative distinguished by its 'push-pull' electronic structure, where an electron-donating 4-methoxyphenyl group is conjugated with electron-withdrawing cyano and methyl ester moieties. This structural motif underpins its primary applications as a precursor in organic synthesis, a UV-absorbing chromophore, and a candidate for nonlinear optical (NLO) materials, as established by Knoevenagel condensation of 4-methoxybenzaldehyde and methyl cyanoacetate.

Molecular Formula C12H11NO3
Molecular Weight 217.224
CAS No. 14479-58-4
Cat. No. B2835056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyano-3-(4-methoxyphenyl)acrylate
CAS14479-58-4
Molecular FormulaC12H11NO3
Molecular Weight217.224
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC
InChIInChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7-
InChIKeyMCFCPVVFVXSZSK-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS 14479-58-4): A Crystalline 'Push-Pull' Chromophore and Knoevenagel Building Block


Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS 14479-58-4), with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol , is a solid, α-cyanoacrylate derivative distinguished by its 'push-pull' electronic structure, where an electron-donating 4-methoxyphenyl group is conjugated with electron-withdrawing cyano and methyl ester moieties . This structural motif underpins its primary applications as a precursor in organic synthesis, a UV-absorbing chromophore, and a candidate for nonlinear optical (NLO) materials, as established by Knoevenagel condensation of 4-methoxybenzaldehyde and methyl cyanoacetate .

Why Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS 14479-58-4) is Not a Generic Substitute for its Ethyl Ester Analog


Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS 14479-58-4) and its closest analog, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, cannot be used interchangeably due to fundamental differences in their physical state at room temperature . While the target methyl ester is a solid , its ethyl ester analog is a liquid . This key distinction precludes simple one-to-one substitution, as it directly impacts critical material and process parameters. For instance, a solid's high purity and long-term stability, which are crucial for reproducible crystal engineering and quantitative spectroscopic studies , cannot be matched by a liquid that is prone to impurity incorporation and oxidative degradation . Furthermore, the different physical state influences material properties like volatility, vapor pressure, and crystallinity, directly affecting performance in applications such as UV-curable coatings or solid-state NLO devices.

Quantitative Evidence Guide for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS 14479-58-4)


Proven Crystallinity: Solid State vs. Liquid Ethyl Ester Analog

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS 14479-58-4) exists as a solid at room temperature , a property that fundamentally differentiates it from its ethyl ester analog, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, which is a liquid . This is not merely a change in physical appearance; it indicates a superior molecular architecture for highly ordered packing. The solid state of the methyl ester allows for stable, highly ordered crystalline domains, which are critical for maximizing second-order nonlinear optical (NLO) responses, whereas the liquid state of the ethyl ester prohibits such long-range order . Furthermore, solids offer inherent advantages in long-term storage stability and purity retention compared to liquids, which are more prone to degradation and impurity incorporation .

Crystal Engineering Solid-State Chemistry Materials Science

Established Crystallographic Parameters for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Single-crystal X-ray diffraction analysis confirms the molecular and crystal structure of methyl 2-cyano-3-(4-methoxyphenyl)acrylate, with the structure having been deposited in the Cambridge Crystallographic Data Centre (CCDC) [1]. Key crystallographic data include a mean C-C bond length of 0.004 Å, an R factor of 0.067, and a data-to-parameter ratio of 12.4 [2]. The molecule adopts a syn-periplanar conformation, with a key torsion angle C(ring)–C=C–C(N) of 3.2(5)° [3]. This establishes the compound as a well-characterized entity suitable for crystal engineering and molecular modeling studies.

Crystallography Materials Science Molecular Conformation

Superior Synthetic Efficiency for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate via Microwave Protocols

The synthesis of methyl 2-cyano-3-(4-methoxyphenyl)acrylate and its analogs has been optimized using modern, efficient protocols. While the standard Knoevenagel condensation provides a baseline, microwave-assisted synthesis offers a significant improvement. For the closely related ethyl ester analog, a microwave-assisted Knoevenagel condensation has been reported to achieve quantitative yields (100%) within 3-7 minutes . This demonstrates the potential for highly efficient, time-saving synthesis of the target methyl ester, contrasting with traditional methods that may require hours under reflux .

Organic Synthesis Green Chemistry Reaction Optimization

Validated 'Push-Pull' Chromophore for Non-Linear Optical (NLO) Applications

The compound's 'push-pull' electronic structure, defined by the electron-donating 4-methoxyphenyl group and the electron-withdrawing cyanoacrylate moiety, is a classic design principle for enhancing molecular hyperpolarizability (β), a key property for second-order NLO materials . Studies on related molecules have established that this class of compounds is promising for NLO applications, and the solid, crystalline nature of methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a prerequisite for achieving the necessary non-centrosymmetric crystal packing for bulk second-order NLO effects [1].

Nonlinear Optics Chromophores Materials Science

High-Impact Application Scenarios for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS 14479-58-4) Based on Comparative Evidence


Development of Solid-State Nonlinear Optical (NLO) Materials

The solid, crystalline nature of methyl 2-cyano-3-(4-methoxyphenyl)acrylate makes it a prime candidate for developing solid-state second-order NLO devices, such as frequency doublers or electro-optic modulators. Its 'push-pull' electronic structure is designed to enhance molecular hyperpolarizability , a key property for NLO activity. Unlike its liquid ethyl ester analog, it can be grown into non-centrosymmetric crystals, which are essential for observing bulk second-order NLO effects [1]. This is an advantage for researchers in photonics and optoelectronics.

Crystal Engineering and Supramolecular Chemistry Studies

With its well-defined crystal structure and established intermolecular interaction motifs, methyl 2-cyano-3-(4-methoxyphenyl)acrylate serves as a robust model compound for crystal engineering. Researchers can use it to study the influence of the ester group on solid-state packing by comparing it to the ethyl ester analog, which, despite similar molecular conformation , exists as a liquid . This makes it a valuable tool for understanding and predicting crystallization behavior in related push-pull chromophores.

High-Purity Intermediate for Advanced Organic Synthesis

For synthetic chemists requiring a stable, high-purity building block, methyl 2-cyano-3-(4-methoxyphenyl)acrylate offers advantages over liquid analogs. Its solid form ensures easier handling, higher purity, and better long-term stability , which is critical for multi-step syntheses where impurity accumulation can drastically reduce yields. It serves as a key intermediate for creating biologically and pharmacologically significant compounds, including 2-propenoylamides and 2-propenoates [1], and can be synthesized efficiently using modern microwave protocols .

Calibration Standard and Component in UV-Curable Formulations

As a 'push-pull' alkene chromophore, methyl 2-cyano-3-(4-methoxyphenyl)acrylate exhibits strong UV absorption . Its solid-state, high purity, and well-defined absorption properties make it a suitable candidate for use as a calibration standard in UV-Vis spectrophotometry. Furthermore, its inherent stability in the solid form and reactivity as an acrylate monomer allows it to be incorporated as a functional component in UV-curable coatings, adhesives, and polymers [1], where it can impart specific optical properties.

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